

# Tolinapant LC-MS/MS Quantification: Application Notes & Protocol

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## Compound Focus: Tolinapant

CAS No.: 1799328-86-1

Cat. No.: S519589

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This section provides a comprehensive guide to the validated method, including its background, detailed procedure, and results.

## Introduction and Background

**Tolinapant (ASTX660)** is an oral, non-peptidomimetic, pan-selective antagonist of Inhibitor of Apoptosis Proteins (IAPs) with dual activity against cellular IAP (cIAP) and X-linked IAP (XIAP) [1]. It is currently being investigated in multiple Phase 1/2 clinical trials for advanced solid tumors and lymphomas [2] [3].

A highly selective and sensitive LC-MS/MS method was developed to support first-in-human clinical trials, enabling the accurate determination of **Tolinapant**'s plasma pharmacokinetic profile [1]. The method was fully validated in accordance with US Food and Drug Administration (FDA) guidelines [1] [4].

## Detailed Experimental Protocol

Here is the step-by-step methodology for the quantification of **Tolinapant** in human plasma.

### 1. Instrumentation and Reagents

- **LC-MS/MS System:** SIL-30AC HT autosampler and LC-30AD HPLC pump (Shimadzu) coupled with an API 5500 mass spectrometer (Sciex) [1].

- **Data Acquisition:** ABSciex Analyst software (version 1.6) [1].
- **Internal Standard:** **d4-Tolinapant** (isotopic purity 88.4%) [1].
- **Chemicals:** HPLC-grade acetonitrile, methyl tert-butyl ether (MTBE), and formic acid [1].

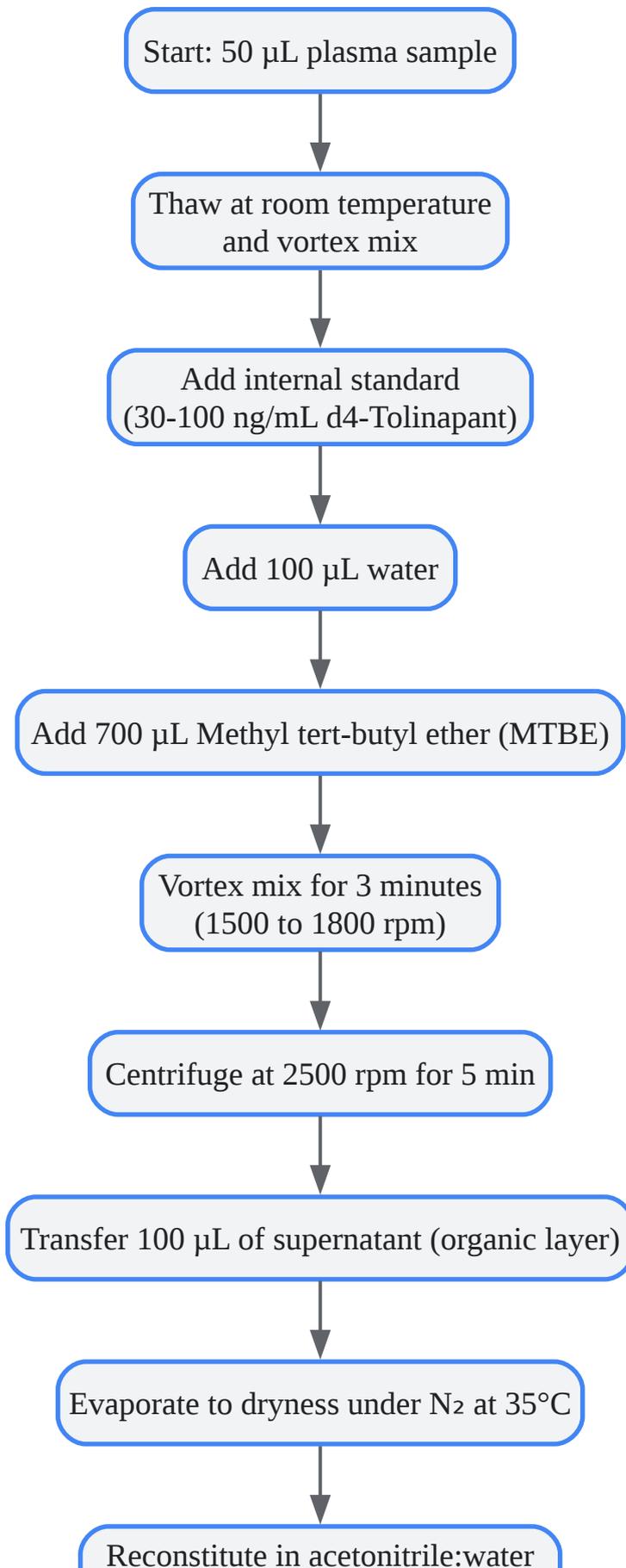
## 2. Chromatographic Conditions

- **Column:** Acquity BEH C18 (1.7  $\mu$ M, 50 mm  $\times$  2.1 mm i.d.) with a 0.2  $\mu$ M pre-filter [1].
- **Mobile Phase:**
  - A: 0.1% formic acid in water
  - B: 0.1% formic acid in acetonitrile
- **Gradient Program:** | Time (min) | Flow Rate (mL/min) | % Mobile Phase B | Elution Mode | | :--- | :--- | :--- | :--- | | 0.0 - 0.2 | 0.6 | 15 | Isocratic | | 0.2 - 1.0 | 0.6 | 15  $\rightarrow$  50 | Gradient | | 1.0 - 1.5 | 0.6 | 50  $\rightarrow$  95 | Gradient | | 1.5 - 2.2 | 0.6 | 95 | Isocratic | | 2.2 - 2.45 | 0.6 | 95  $\rightarrow$  15 | Gradient | | 2.45 - 3.4 | 0.6 | 15 | Re-equilibration |
- **Injection Volume:** 5  $\mu$ L [1].
- **Column Temperature:** Ambient [1].

## 3. Mass Spectrometric Conditions

- **Ionization Mode:** Positive turbo ion spray ionization [1].
- **Detection Mode:** Multiple Reaction Monitoring (MRM) [1].
- **Ion Source Parameters:**
  - Ion Spray Voltage: 5000 V
  - Temperature: 500  $^{\circ}$ C
  - Curtain Gas: 30 psi
  - Collision Gas: 8 psi
  - Nebulizing Gas: 50 psi
  - Auxiliary Gas: 50 psi
- **MRM Transitions:** | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | **Tolinapant** | 540.5 | 439.3 | 110 | 38 | | d4-**Tolinapant** (IS) | 554.5 | 443.3 | 120 | 40 |

**4. Sample Preparation Workflow** Plasma samples are processed using a liquid-liquid extraction (LLE) procedure [1]:



(10:90, v/v) with 0.2% formic acid

Inject 5  $\mu$ L into LC-MS/MS

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## 5. Preparation of Calibrators and Quality Controls (QC)

- **Stock Solutions:** Prepare separate 1 mg/mL stock solutions of **Tolinapant** and d4-**Tolinapant** in acetonitrile:water (50:50, v/v). Store at 4°C [1].
- **Working Solutions:** Serially dilute stock solutions in acetonitrile:water (50:50, v/v) to create working standards [1].
- **Calibration Curve:** Prepare fresh daily in blank human plasma via serial dilution to cover a concentration range of **1 to 500 ng/mL** [1].
- **QC Samples:** Prepare quality control samples at four concentration levels in human plasma and store at -70°C [1]:
  - Lower Limit of Quantification (LLOQ): 1 ng/mL
  - Low QC (LQC): 3 ng/mL
  - Medium QC (MQC): 40 ng/mL
  - High QC (HQC): 360 ng/mL

## Method Validation Results

The method was rigorously validated, and key performance parameters are summarized below.

**Table 1: Summary of Validation Parameters and Results**

Validation Parameter	Result	Validation Specification
Linear Range	1 - 500 ng/mL	-
Correlation Coefficient ( $r^2$ )	0.999	-
Intra-day Precision (CV)	< 11.4%	-

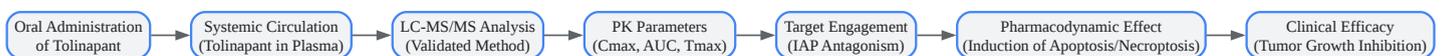
Validation Parameter	Result	Validation Specification
Inter-day Precision (CV)	< 11.4%	-
Accuracy	Dilution QC: 101%	-
Mean Recovery	85.1% - 94.4%	Consistent and negligible matrix effects
LLOQ	1 ng/mL	Signal-to-noise ratio >5, precision and accuracy within $\pm 20\%$

## Application in Clinical Pharmacokinetics

This validated method has been successfully applied to determine the human pharmacokinetic profile of **Tolinapant** in Phase 1/2 clinical trials [1]. It is robust enough for use in various trial settings, including:

- Determining PK parameters (e.g.,  $C_{max}$ ,  $T_{max}$ , AUC) after single and multiple doses.
- Supporting dose-escalation and combination therapy studies, such as those with chemoradiotherapy in cervical cancer [3] or with oral decitabine/cedazuridine in lymphoma [2].

The following diagram illustrates the role of this analytical method in the broader context of **Tolinapant's** mechanism of action and efficacy assessment in clinical development.



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## Key Takeaways for Researchers

- **Robustness Confirmed:** The method demonstrates excellent precision, accuracy, and recovery with minimal matrix effects, making it suitable for high-throughput clinical sample analysis [1].
- **Critical for Clinical Development:** This validated assay is a key tool enabling the pharmacokinetic characterization of **Tolinapant** across multiple ongoing clinical trials, helping to establish its safety and efficacy profile [1] [2] [3].

- **Method Flexibility:** While this protocol uses liquid-liquid extraction, other approaches like protein precipitation have been used for related compounds, suggesting potential for adaptation if required [5].

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